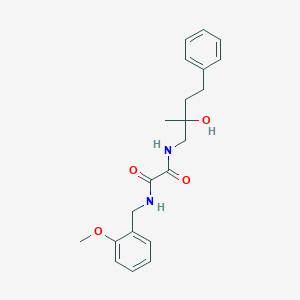
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(2-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(2-methoxybenzyl)oxalamide, commonly known as HMBOA-NMe, is a synthetic compound that has gained significant attention in the scientific research community. This compound is a derivative of the natural plant hormone, jasmonic acid, and has been found to exhibit potent anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of HMBOA-NMe is not fully understood, but it is thought to act through the inhibition of enzymes involved in cell signaling pathways. Specifically, it has been shown to inhibit the activity of lipoxygenases, which are enzymes involved in the synthesis of inflammatory mediators. HMBOA-NMe has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
HMBOA-NMe has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. Additionally, HMBOA-NMe has been shown to have anti-bacterial and anti-fungal properties. It has also been found to inhibit the activity of lipoxygenases and histone deacetylases.
Advantages and Limitations for Lab Experiments
One advantage of using HMBOA-NMe in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. Additionally, HMBOA-NMe has been extensively studied and its anti-cancer and anti-inflammatory properties have been well-documented. However, one limitation of using HMBOA-NMe in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects.
Future Directions
There are several future directions for research on HMBOA-NMe. One area of interest is the development of more potent derivatives of HMBOA-NMe for use as anti-cancer and anti-inflammatory agents. Additionally, further studies are needed to elucidate the mechanism of action of HMBOA-NMe and to investigate its effects on different types of cancer and inflammatory diseases. Finally, studies are needed to investigate the pharmacokinetics and toxicity of HMBOA-NMe in animal models and humans.
Synthesis Methods
HMBOA-NMe is synthesized by the reaction of jasmonic acid with N-methylhydroxylamine and N-methoxybenzylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure HMBOA-NMe.
Scientific Research Applications
HMBOA-NMe has been extensively studied for its potential as an anti-cancer and anti-inflammatory agent. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation in various animal models. Additionally, HMBOA-NMe has been shown to have anti-bacterial and anti-fungal properties.
properties
IUPAC Name |
N'-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-21(26,13-12-16-8-4-3-5-9-16)15-23-20(25)19(24)22-14-17-10-6-7-11-18(17)27-2/h3-11,26H,12-15H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDKFNAOHOGLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NCC2=CC=CC=C2OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(2-methoxybenzyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

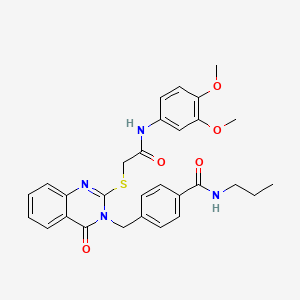
![Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate](/img/structure/B2671704.png)
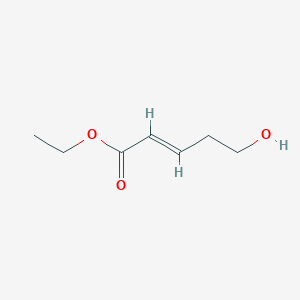
![3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2671707.png)
![tert-butyl N-{[(2S)-azetidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B2671708.png)
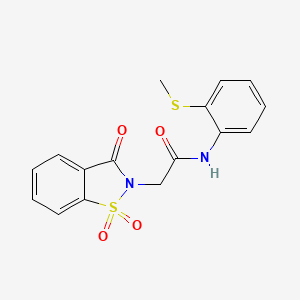
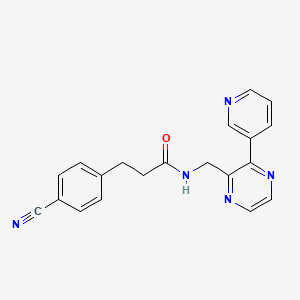
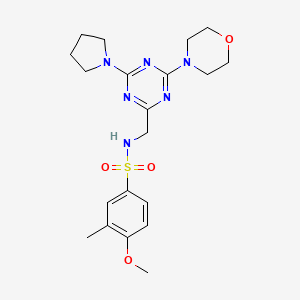
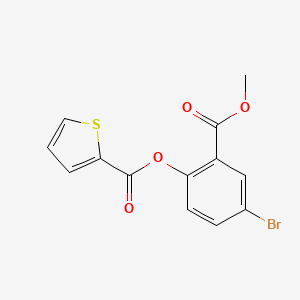
![3-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2671718.png)
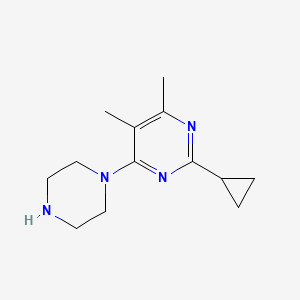
![Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2671721.png)
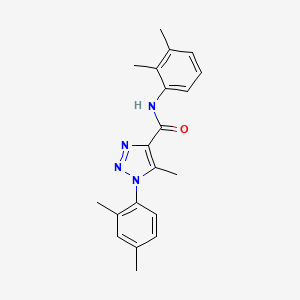
![N-(2,4-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2671724.png)